4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene
Description
4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene is an organofluorine compound characterized by a butene backbone substituted with a methyl group at the second carbon and a 2-chloro-6-fluorophenyl moiety at the fourth position. The chloro and fluoro substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer precursors. The compound’s reactivity is influenced by the conjugated double bond in the butene chain and the electron-withdrawing effects of the halogenated aryl group .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSONYXSMXQFRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene typically involves the use of halogenated aromatic compounds as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
The compound 4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene is a halogenated organic compound that has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. This article explores its applications, synthesizing insights from diverse sources and case studies.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of halogen atoms makes it susceptible to nucleophilic attack, allowing for the formation of diverse derivatives.
- Coupling Reactions : Utilized in coupling reactions such as Suzuki-Miyaura coupling, facilitating the creation of more complex structures.
Research indicates that this compound may exhibit significant biological activities, making it a candidate for further investigation in medicinal chemistry.
Antitumor Activity
Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis and affecting cell cycle processes. For instance, halogenated compounds have been shown to inhibit MCL-1, a key protein involved in cell survival pathways .
Antimicrobial Activity
Halogenated organic compounds are often noted for their antimicrobial properties. Studies on related compounds indicate potential efficacy against various bacterial and fungal pathogens, attributed to their unique halogen substituents .
Medicine
The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its biological activity suggests potential applications in drug development, particularly for cancer therapeutics or antimicrobial agents.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines. The MTT assay is commonly used to evaluate cell viability post-treatment, indicating dose-dependent cytotoxicity against human cancer cells .
Structure-Activity Relationship (SAR) Analysis
A systematic SAR analysis helps elucidate how different substituents affect biological activity. The presence of electron-withdrawing groups like chlorine and fluorine enhances reactivity toward biological targets, suggesting that modifications to the compound could yield more potent derivatives .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
2-Methyl-1-butene
The parent hydrocarbon, 2-methyl-1-butene (), lacks the halogenated phenyl group. This results in significantly lower molecular weight (84.16 g/mol vs. ~200–220 g/mol for the target compound) and distinct physical properties, such as higher volatility and lower boiling point. The absence of the electron-withdrawing chloro and fluoro substituents also reduces polarity, leading to poorer solubility in polar solvents compared to 4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene .
Tetrahydro-pyrimidine Derivatives
4-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-isopropyl-N-(substitutedphenyl)-2-oxopyrimidine-5-carboxamide () shares the 2-chloro-6-fluorophenyl group but incorporates a pyrimidine ring and carboxamide functionality. In contrast, the butene chain in the target compound may enhance reactivity in polymerization or alkylation reactions .
Chloro-Fluoro Aromatic Compounds
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () demonstrates how substituent positioning affects properties.
Analytical Characterization
High-performance liquid chromatography (HPLC) with UV detection at 280 nm, as described for 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (), is applicable to the target compound for purity assessment. The chloro-fluoro aromatic group’s strong UV absorbance ensures sensitive detection, while reverse-phase C18 columns (e.g., Shim-pack CLCODS) provide reliable separation of halogenated analogs .
Physicochemical Properties
Biological Activity
4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes a butene backbone substituted with a chloro and fluorophenyl group. Its molecular formula is C₁₁H₁₂ClF, and it has a molecular weight of approximately 198.67 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in anticancer applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets and pathways. The presence of halogen substituents (chlorine and fluorine) enhances the compound's reactivity, influencing its binding affinity to various enzymes and receptors. This can modulate biological processes, leading to significant physiological effects such as cytotoxicity against cancer cells.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit growth inhibition in human tumor cell lines such as HCT-116 and PC-3 .
- Mechanistic Insights : The interaction of this compound with specific molecular targets has been explored in various studies. For example, it has been noted that the compound may act as an inhibitor of certain proteins involved in cancer cell proliferation, although detailed mechanisms remain under investigation.
Case Studies
Several studies have investigated the biological activity of halogenated compounds similar to this compound:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various halogenated compounds on NCI-60 human tumor cell lines. It found that compounds with similar structures exhibited significant cytostatic activity, with some showing GI50 values below 5 µM across multiple cancer types .
- In Vivo Studies : Another research effort focused on the in vivo efficacy of related compounds in animal models. These studies reported marked tumor growth inhibition, suggesting that these compounds could be promising candidates for further development as anticancer agents .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Results from NCI-60 Screen
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MDA-MB-468 (Breast) | <5 |
| Similar Halogenated Compound | LOXIMVI (Melanoma) | <5 |
| Similar Halogenated Compound | UO-32 (Renal) | <5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
